Methyl 2-phenylnicotinate

Catalog No.
S784505
CAS No.
188797-88-8
M.F
C13H11NO2
M. Wt
213.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-phenylnicotinate

CAS Number

188797-88-8

Product Name

Methyl 2-phenylnicotinate

IUPAC Name

methyl 2-phenylpyridine-3-carboxylate

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

InChI

InChI=1S/C13H11NO2/c1-16-13(15)11-8-5-9-14-12(11)10-6-3-2-4-7-10/h2-9H,1H3

InChI Key

KWUIFNXSOUKTKE-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(N=CC=C1)C2=CC=CC=C2

Canonical SMILES

COC(=O)C1=C(N=CC=C1)C2=CC=CC=C2

Precursor in Organic Synthesis:

Methyl 2-phenylnicotinate can act as a precursor for the synthesis of more complex molecules. Due to the presence of the reactive ester group (CH3COOCH3) and the aromatic ring, it can undergo various chemical transformations to yield diverse organic compounds. Research articles have described its use in the synthesis of substituted pyridines and other heterocyclic compounds (PubChem: ).

Biological Activity Exploration:

Some scientific studies have investigated the potential biological activities of Methyl 2-phenylnicotinate. However, more research is required to fully understand its effects. There are reports suggesting weak antifungal activity, but the specific mechanisms and efficacy need further exploration (PubChem: ).

Methyl 2-phenylnicotinate is an organic compound with the molecular formula C₁₃H₁₁NO₂. It belongs to the pyridine family and is characterized by a colorless liquid form with a slightly sweet odor. This compound is a derivative of nicotinic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and a phenyl group is attached to the second position of the pyridine ring. Its structural formula can be represented as follows:

text
O ||C6H5-C-C | N | CH3

  • Oxidation: The compound can be oxidized to yield corresponding carboxylic acids or other oxidized derivatives.
  • Reduction: Reduction reactions can convert the ester group into an alcohol or other reduced forms.
  • Substitution: The phenyl group and the pyridine ring can participate in electrophilic or nucleophilic substitution reactions.

These reactions highlight its versatility as a chemical intermediate in organic synthesis.

Methyl 2-phenylnicotinate exhibits various biological activities, primarily due to its structural similarity to biologically active molecules. It has been studied for potential therapeutic effects, including anti-inflammatory and analgesic properties. The compound may interact with G protein-coupled receptors, similar to other nicotinic acid derivatives, facilitating further research into its pharmacological applications .

Mechanism of Action

The mechanism of action involves promoting the release of prostaglandin D2, which induces vasodilation. This effect is mediated by local prostaglandins released from skin and blood vessels, enhancing blood flow at the site of application .

Methyl 2-phenylnicotinate can be synthesized through various methods:

  • Esterification: One common method involves the esterification of 2-phenylnicotinic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. This reaction typically occurs under reflux conditions to ensure complete conversion.
  • Industrial Production: In industrial settings, continuous flow reactors may be used to optimize reaction conditions and improve yield. Purification steps such as recrystallization or chromatography are often employed to achieve high purity products .

Methyl 2-phenylnicotinate has several applications across different fields:

  • Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biology: The compound is utilized in studies involving enzyme inhibition or receptor binding due to its structural similarities with biologically active compounds.
  • Medicine: Ongoing research explores its potential therapeutic effects, including anti-inflammatory properties.
  • Industry: It may be employed in developing new materials or as a precursor in pharmaceutical synthesis.

Research indicates that methyl 2-phenylnicotinate interacts with various biological systems, particularly through its vasodilatory effects. Studies have shown that topical administration results in enhanced local blood flow due to prostaglandin release, indicating its potential role in therapeutic applications for circulatory issues .

Methyl 2-phenylnicotinate can be compared with several similar compounds:

Compound NameStructural FeaturesUnique Properties
Methyl nicotinateLacks phenyl group; simpler structurePrimarily acts as a peripheral vasodilator
Ethyl 2-phenylnicotinateContains an ethyl group instead of a methyl groupMay exhibit different reactivity and applications
2-Phenylnicotinic acidParent acid; lacks ester functionalityDifferent reactivity due to absence of ester group

The uniqueness of methyl 2-phenylnicotinate lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs .

XLogP3

2.4

Wikipedia

2-Phenylnicotinic acid methyl ester

Dates

Modify: 2023-08-15

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